2-Ethoxy-7-azaspiro[3.5]nonane
CAS No.:
Cat. No.: VC13665199
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO |
|---|---|
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | 2-ethoxy-7-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C10H19NO/c1-2-12-9-7-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3 |
| Standard InChI Key | BLYGQTFVAMKJTE-UHFFFAOYSA-N |
| SMILES | CCOC1CC2(C1)CCNCC2 |
| Canonical SMILES | CCOC1CC2(C1)CCNCC2 |
Introduction
2-Ethoxy-7-azaspiro[3.5]nonane is a complex organic compound with the molecular formula C10H19NO. It belongs to the class of azaspiro compounds, which are known for their structural complexity and diverse biological activities. This compound is characterized by its unique spirocyclic structure, where two rings share a common atom, in this case, a nitrogen atom.
Synthesis and Preparation
The synthesis of 2-ethoxy-7-azaspiro[3.5]nonane typically involves multi-step organic reactions, including condensation and cyclization processes. These reactions often require specific conditions such as temperature, pressure, and solvent choice to optimize yield and selectivity. Purification steps like chromatography are used to isolate the desired product.
Applications and Potential Uses
While specific applications of 2-ethoxy-7-azaspiro[3.5]nonane are not widely documented, compounds within the azaspiro class are generally explored for their potential in medicinal chemistry and organic synthesis. Their structural complexity makes them candidates for various biological assays, emphasizing their role in developing novel pharmaceuticals.
Research Findings and Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H19NO | |
| Molecular Weight | 169.27 g/mol | |
| SMILES | CCOC1CC2(C1)CCNCC2 |
Detailed Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume